molecular formula C14H15NO4 B5257488 ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate CAS No. 418785-96-3

ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate

Cat. No.: B5257488
CAS No.: 418785-96-3
M. Wt: 261.27 g/mol
InChI Key: PNURBIGWTNEECP-XFXZXTDPSA-N
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Description

Ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate is a cyanoacrylate ester characterized by a Z-configuration around the α,β-unsaturated double bond, a cyano group at the α-position, and a 2-(2-hydroxyethoxy)phenyl substituent at the β-position. This compound belongs to a broader class of acrylate derivatives known for their reactivity and versatility in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-18-14(17)12(10-15)9-11-5-3-4-6-13(11)19-8-7-16/h3-6,9,16H,2,7-8H2,1H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNURBIGWTNEECP-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OCCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1OCCO)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 2-(2-hydroxyethoxy)benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs.

    Industry: Utilized in the production of adhesives, coatings, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The ester group can also undergo hydrolysis, releasing the active compound in a controlled manner.

Comparison with Similar Compounds

Electronic Effects

  • Dimethylamino (C₁₄H₁₆N₂O₂) and methoxy groups (e.g., in ) enhance resonance stabilization, whereas trifluoromethyl (C₁₂H₁₀F₃N₂O₃) induces steric and electronic deactivation .

Solubility and Crystallinity

  • The hydroxyethoxy side chain improves aqueous solubility compared to non-polar analogs like methyl/ethyl esters with halogenated aryl groups .
  • Crystalline analogs (e.g., 2-ethoxyethyl derivative in ) exhibit defined hydrogen-bonding networks (N–H⋯N/O interactions), whereas the target compound’s hydroxyethoxy group may promote amorphous solid formation due to conformational flexibility .

Biological Activity

Ethyl (Z)-2-cyano-3-[2-(2-hydroxyethoxy)phenyl]prop-2-enoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and a hydroxyethoxy substituent on the phenyl ring. The molecular formula is C14H15NO3C_{14}H_{15}NO_3, with a molecular weight of approximately 245.27 g/mol.

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, related compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Effects

Research has shown that this compound may possess anticancer properties. A study involving the sodium salt of a structurally similar compound revealed its effectiveness against Ehrlich ascites carcinoma (EAC) cells in vivo, highlighting its potential as an anticancer agent. The compound was found to interact favorably with key receptors involved in apoptosis and tumor progression, suggesting a mechanism of inducing cancer cell death through apoptosis pathways .

3. Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. They have shown promise in reducing pro-inflammatory cytokines and mediators in various experimental models, indicating their potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of the cyano group may contribute to radical scavenging properties, which help mitigate oxidative damage.
  • Caspase Activation : Interaction with caspases suggests that the compound may promote apoptotic pathways leading to cancer cell death .
  • Cytokine Modulation : The compound may inhibit the production of pro-inflammatory cytokines, thus exerting anti-inflammatory effects .

Case Studies and Research Findings

StudyFindings
In vivo study on EAC cellsDemonstrated significant anticancer activity with favorable interactions with apoptosis-related receptors .
Antioxidant assaysShowed effective scavenging of free radicals, indicating potential for oxidative stress management .
Inflammatory model studiesReduced levels of pro-inflammatory cytokines in treated cells compared to controls .

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